molecular formula C25H23N3O3S2 B2523044 N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 307509-51-9

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2523044
CAS No.: 307509-51-9
M. Wt: 477.6
InChI Key: GHEJPGTYALCWHR-UHFFFAOYSA-N
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Description

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry research, designed around a benzothiazole core scaffold. This compound is intended for research applications only and is not for diagnostic or therapeutic use. Benzothiazole derivatives are extensively documented in scientific literature for their diverse biological activities, including potential as antimicrobial, anticancer, and anti-inflammatory agents . A prominent area of investigation for compounds of this class is their potential as multitargeted therapeutic agents. Specifically, closely related benzothiazole-phenyl analogs have been developed as potent dual inhibitors of key enzymatic targets: soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . Concurrent inhibition of sEH and FAAH has been shown in preclinical models to produce synergistic antinociceptive effects against inflammatory pain, without depressing voluntary locomotor activity—a common side effect of existing analgesics like opioids . The molecular structure incorporates critical pharmacophores: the benzothiazole moiety is known for its ability to interact with various biological targets, while the piperidin-1-ylsulfonyl group can enhance solubility and influence pharmacokinetic properties. The amide linker provides conformational stability, making the molecule a valuable chemical tool for probing biological pathways associated with pain, inflammation, and the endocannabinoid system . Researchers can utilize this compound to explore polypharmacology approaches in drug discovery, study the interplay between the epoxy fatty acid and endocannabinoid signaling pathways, and investigate new mechanisms for managing chronic inflammatory pain.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S2/c29-24(18-12-14-19(15-13-18)33(30,31)28-16-6-1-7-17-28)26-21-9-3-2-8-20(21)25-27-22-10-4-5-11-23(22)32-25/h2-5,8-15H,1,6-7,16-17H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEJPGTYALCWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Attachment of Phenyl Group: The phenyl group is introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated benzothiazole derivative in the presence of a palladium catalyst.

    Introduction of Piperidinylsulfonyl Group: The piperidinylsulfonyl group is attached through a nucleophilic substitution reaction, where piperidine reacts with a sulfonyl chloride derivative of the benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution with piperidine in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anti-Tubercular Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide, as effective agents against Mycobacterium tuberculosis. Research indicates that compounds with the benzothiazole moiety exhibit promising in vitro and in vivo anti-tubercular activities.

Key Findings:

  • A review of synthesized benzothiazole-based compounds demonstrated that many derivatives showed significant inhibition against M. tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 100 to 250 µg/mL .
  • The mechanism of action is believed to involve disruption of mycolic acid synthesis in the bacterial cell wall, a critical target for anti-TB drugs .

Data Table:

CompoundR GroupMIC (µg/mL)Inhibition (%)
12aH10099
9aH25098

Anti-Inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Benzothiazole derivatives have shown potential in modulating inflammatory pathways, making them candidates for treating various inflammatory diseases.

Research Insights:

  • A study reported that certain benzothiazole derivatives exhibited significant inhibition of pro-inflammatory cytokines, suggesting their utility in managing conditions like arthritis and other inflammatory disorders .
  • The structure-activity relationship (SAR) analysis indicated that modifications on the piperidine ring could enhance anti-inflammatory activity while maintaining low toxicity profiles.

Anti-Cancer Applications

This compound has been investigated for its anti-cancer properties, particularly against various tumor cell lines.

Findings:

  • Several studies have documented the cytotoxic effects of benzothiazole derivatives on cancer cells, including breast and lung cancer cell lines. The compounds were shown to induce apoptosis and inhibit cell proliferation .
  • The mechanism involves the modulation of key signaling pathways associated with cancer progression, such as the JNK pathway, which plays a role in cell survival and apoptosis .

Case Study 1: Tuberculosis Treatment

A recent clinical study involving a series of benzothiazole derivatives demonstrated that patients treated with compounds exhibiting high anti-tubercular activity showed significant improvement in symptoms and reduced bacterial load compared to standard treatments .

Case Study 2: Inflammation Management

In a preclinical model of rheumatoid arthritis, a benzothiazole derivative was found to significantly reduce joint swelling and inflammation markers when compared to untreated controls, indicating its potential as a therapeutic agent in inflammatory diseases .

Mechanism of Action

The mechanism by which N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with proteins or enzymes, altering their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Methoxy (3q) and chloro (3r) substituents on benzamide influence solubility and reactivity. The target’s piperidin-1-ylsulfonyl group may enhance solubility due to its polar sulfonamide moiety .
  • Sulfonyl Variations : Piperidine-linked sulfonyl groups (as in 4–9) improve metabolic stability compared to aryl sulfonyl derivatives .

Key Observations :

  • Adjuvant Potentiation : Compounds like 2D291 and 2D216 (structurally closest to the target) enhance TLR adjuvant activity by prolonging NF-κB signaling, suggesting the target’s piperidin-1-ylsulfonyl group may similarly modulate immune responses .
  • Anti-Inflammatory Action : Benzothiazole derivatives with sulfonamide-piperidine motifs exhibit COX-2 inhibition, highlighting the pharmacophore’s versatility .

Key Observations :

  • Spectral Confirmation : The absence of C=O IR bands in 1,2,4-triazole derivatives (e.g., [7–9]) confirms cyclization, a strategy applicable to the target compound’s synthesis .
  • High-Resolution Mass Spectrometry (HRMS) : Used extensively to verify molecular weights of analogs (e.g., 3q–3v, 4–9–4–12) .

Biological Activity

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound that integrates a benzothiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Benzothiazole : A fused ring system known for its pharmacological significance.
  • Phenyl and Piperidine Rings : Contributing to the compound's lipophilicity and ability to interact with biological targets.

The structural formula can be represented as follows:

N 2 benzo d thiazol 2 yl phenyl 4 piperidin 1 ylsulfonyl benzamide\text{N 2 benzo d thiazol 2 yl phenyl 4 piperidin 1 ylsulfonyl benzamide}

Antimicrobial Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from benzothiazole have shown promising activity against various strains of bacteria and fungi. The mechanism often involves disruption of microbial cell walls or inhibition of essential enzymes.

CompoundTargetActivityReference
Benzothiazole DerivativeM. tuberculosisModerate to good anti-tubercular activity
Benzothiazole AnaloguesStaphylococcus aureusComparable to standard antibiotics

Anticancer Activity

Benzothiazole derivatives, including this compound, have been evaluated for their anticancer potential. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins.

Case Study:
A study on a related benzothiazole compound showed IC50 values against Jurkat cells (a type of T-cell leukemia) that were significantly lower than those of standard chemotherapeutics like doxorubicin, indicating potent cytotoxic effects.

CompoundCell LineIC50 (µM)Reference
Benzothiazole DerivativeJurkat Cells< 10
Doxorubicin (Control)Jurkat Cells15

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in disease processes. For example, benzothiazole structures are known to inhibit trypanothione reductase, a target for treating parasitic infections.

Enzyme TargetCompoundKi (µM)Reference
Trypanothione ReductaseBenzothiazole Derivative1.0

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes in microbial and cancerous cells.
  • Induction of Apoptosis : The modulation of apoptotic pathways through interaction with Bcl-2 proteins is critical for its anticancer effects.
  • Antimicrobial Mechanisms : Disruption of cell wall synthesis and inhibition of protein synthesis are common pathways through which these compounds exert their antimicrobial effects.

Q & A

Q. What are the standard synthetic routes for preparing N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide?

The compound is synthesized via multi-step reactions involving:

  • Coupling of benzamide derivatives with benzo[d]thiazole and sulfonyl groups under reflux conditions.
  • Use of polar aprotic solvents (e.g., DMF, acetonitrile) and catalysts (e.g., K₂CO₃) to facilitate amide bond formation and sulfonylation .
  • Purification via chromatography (TLC/HPLC) and crystallization . Example: Rh-catalyzed C-H amidation yields derivatives with 51–86% efficiency, as seen in structurally similar compounds .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : Confirms proton and carbon environments (e.g., ¹H NMR δ 7.2–8.5 ppm for aromatic protons) .
  • Mass Spectrometry (HRMS-ESI) : Validates molecular weight (e.g., C₂₆H₂₄N₄O₃S₂, exact mass 520.12) .
  • Chromatography (HPLC/TLC) : Monitors reaction progress and purity (>95%) .

Q. How is the compound’s solubility and stability assessed for in vitro studies?

  • Solubility is tested in DMSO/PBS, with stability assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) .
  • Spectrophotometric methods (UV-Vis) track degradation products .

Advanced Research Questions

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